molecular formula C11H13NO B1273756 1-Butyl-4-isocyanatobenzene CAS No. 69342-47-8

1-Butyl-4-isocyanatobenzene

Cat. No.: B1273756
CAS No.: 69342-47-8
M. Wt: 175.23 g/mol
InChI Key: LJJRXPXDTAUVQU-UHFFFAOYSA-N
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Description

1-Butyl-4-isocyanatobenzene is an organic compound with the chemical formula C11H13NO. It is a colorless to pale yellow liquid that is used in various fields such as medical, environmental, and industrial research. The compound is composed of an isocyanate group (-NCO) attached to a benzene ring, with a butyl group at the para position.

Preparation Methods

1-Butyl-4-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-butylaniline with phosgene, which results in the formation of the isocyanate group . The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product. Industrial production methods often involve the use of advanced chemical reactors and purification systems to achieve high yields and consistent quality .

Chemical Reactions Analysis

1-Butyl-4-isocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.

    Polymerization: The isocyanate group can undergo polymerization reactions, especially in the presence of catalysts, to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .

Scientific Research Applications

1-Butyl-4-isocyanatobenzene has various applications in scientific research, including:

    Chemistry: It is used as a chemical intermediate in the synthesis of a wide range of organic compounds.

    Biology: The compound is used in the study of protein functions and interactions, as it can react with amino groups in proteins.

    Medicine: It serves as a lead compound for drug development, particularly in the treatment of diseases such as cancer, inflammation, and neurodegeneration.

    Industry: The compound is used in the production of polyurethanes, which are important materials in the manufacture of foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Butyl-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and can react with nucleophilic groups such as amines and alcohols. This reactivity allows the compound to form stable covalent bonds with target molecules, leading to the formation of ureas and carbamates. These reactions are crucial in various biological and industrial processes, including protein modification and polymer synthesis.

Comparison with Similar Compounds

1-Butyl-4-isocyanatobenzene can be compared with other similar compounds, such as:

    4-Butylphenyl isocyanate: Similar in structure but with different reactivity and applications.

    4-sec-Butylphenyl isocyanate: Another isomer with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity and the presence of the butyl group, which influences its chemical behavior and applications .

Properties

IUPAC Name

1-butyl-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJRXPXDTAUVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383831
Record name 1-butyl-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69342-47-8
Record name 1-butyl-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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